molecular formula C14H16N2O3S B13033851 (E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate

(E)-tert-butylamino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate

Cat. No.: B13033851
M. Wt: 292.36 g/mol
InChI Key: HRJHRORNQHTOOK-UHFFFAOYSA-N
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Description

(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is a synthetic compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

The synthesis of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves several steps. One common method is the Gewald synthesis, which is used to prepare thiophene derivatives. This method involves the reaction of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions typically include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete reaction .

Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Mechanism of Action

The mechanism of action of (E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .

The compound’s ability to interact with multiple targets makes it a valuable tool in drug discovery and development. Its effects on different pathways can be studied to understand its therapeutic potential and optimize its use in various applications .

Comparison with Similar Compounds

(E)-tert-butyl amino(4-hydroxybenzo[b]thiophen-2-yl)methylenecarbamate is unique compared to other benzothiophene derivatives due to its specific functional groups and chemical structure. Similar compounds include:

These compounds share the benzothiophene core structure but differ in their functional groups and specific biological activities.

Properties

Molecular Formula

C14H16N2O3S

Molecular Weight

292.36 g/mol

IUPAC Name

tert-butyl (NZ)-N-[amino-(4-hydroxy-1-benzothiophen-2-yl)methylidene]carbamate

InChI

InChI=1S/C14H16N2O3S/c1-14(2,3)19-13(18)16-12(15)11-7-8-9(17)5-4-6-10(8)20-11/h4-7,17H,1-3H3,(H2,15,16,18)

InChI Key

HRJHRORNQHTOOK-UHFFFAOYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)/N=C(/C1=CC2=C(C=CC=C2S1)O)\N

Canonical SMILES

CC(C)(C)OC(=O)N=C(C1=CC2=C(C=CC=C2S1)O)N

Origin of Product

United States

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